N-(2,3-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine
Description
Properties
Molecular Formula |
C21H20N4S |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C21H20N4S/c1-14-5-4-6-18(15(14)2)23-21-20(16-7-9-17(26-3)10-8-16)24-19-13-22-11-12-25(19)21/h4-13,23H,1-3H3 |
InChI Key |
CMQHQAVOYSTFPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=C(N=C3N2C=CN=C3)C4=CC=C(C=C4)SC)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Components
The GBB reaction constructs the imidazo[1,2-a]pyrazine core via a one-pot condensation of three components:
-
Aldehyde : 4-(Methylsulfanyl)benzaldehyde (introduces the 2-aryl substituent)
-
Aminopyrazine : 2-Aminopyrazine (provides the pyrazine backbone)
-
Isocyanide : 2,3-Dimethylphenyl isocyanide (sources the 3-amine substituent)
Under acidic conditions (e.g., 10 mol% HCl in [bmim]Br ionic liquid), the aldehyde and aminopyrazine form a Schiff base, which undergoes [4+1] cycloaddition with the isocyanide to yield the target compound.
Optimization and Yield Data
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | [bmim]Br | 78 | 95 |
| Catalyst | HCl (10 mol%) | 82 | 97 |
| Temperature | 80°C | 75 | 93 |
| Ultrasound Irradiation | 40 kHz, 50°C | 88 | 98 |
Ultrasound irradiation reduces reaction time from 12 hours to 3 hours by enhancing mass transfer and nucleation. Post-reaction purification via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) isolates the product with >98% purity.
Buchwald-Hartwig Amination of Halogenated Intermediate
Synthesis of 3-Bromoimidazo[1,2-a]Pyrazine Precursor
The 2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazine core is brominated at position 3 using N-bromosuccinimide (NBS) in dimethylformamide (DMF):
Bromination Conditions :
-
NBS (1.2 equiv), DMF, 50°C, 4 hours
-
Regioselectivity: 85% at position 3, 15% at position 6.
The brominated intermediate is isolated via recrystallization (ethanol/water, 70% yield).
Palladium-Catalyzed Coupling
The 3-bromo derivative undergoes cross-coupling with 2,3-dimethylaniline under Buchwald-Hartwig conditions:
Reaction Setup :
-
Catalyst: Pd₂(dba)₃ (5 mol%)
-
Ligand: XPhos (10 mol%)
-
Base: Cs₂CO₃ (2 equiv)
-
Solvent: Toluene, 110°C, 18 hours
Yield : 68–72% after column chromatography (hexane/ethyl acetate, 1:2).
Vilsmeier-Haack Formylation Followed by Reductive Amination
Formylation and Reduction Sequence
Tosylation and Amine Displacement
-
Tosylation :
The alcohol reacts with p-toluenesulfonyl chloride (TsCl) in pyridine (12 hours, rt), yielding the tosylate (78%). -
Nucleophilic Substitution :
2,3-Dimethylaniline displaces the tosylate group in DMF at 100°C (24 hours, 55% yield).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scale-Up Viability |
|---|---|---|---|
| GBB Reaction | One-pot, atom-economical | Requires custom isocyanide | High (continuous flow) |
| Buchwald-Hartwig | Modular, regioselective | Palladium catalyst cost | Moderate |
| Vilsmeier-Haack Route | No specialty reagents | Low overall yield (35–40%) | Low |
The GBB method is favored for its brevity and compatibility with green solvents, while the Buchwald-Hartwig approach offers flexibility for late-stage diversification.
Industrial-Scale Considerations
Continuous Flow GBB Synthesis
A pilot-scale process using a microreactor (2 mL volume) achieves 92% conversion at 120°C with a residence time of 5 minutes. Key parameters:
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazo[1,2-a]pyrazine core can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazo[1,2-a]pyrazine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyrazine derivatives. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. For example:
- Mechanism of Action : The compound may induce apoptosis through the activation of caspases and modulation of cell cycle regulators.
- Case Studies : In vitro studies demonstrated that derivatives similar to N-(2,3-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine exhibited significant cytotoxicity against breast and lung cancer cell lines .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Broad-Spectrum Activity : Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria.
- Mechanism : The presence of the methylsulfanyl group may enhance membrane permeability or inhibit key metabolic pathways in microbial cells.
Chemical Reactivity
The reactivity of this compound is primarily driven by electrophilic and nucleophilic substitution reactions due to its electron-rich aromatic rings and amine functional group. Typical reactions include:
- Electrophilic Aromatic Substitution (EAS) : The dimethylphenyl group can undergo EAS reactions, leading to further functionalization.
- Nucleophilic Substitution : The amine group can participate in nucleophilic substitutions with electrophiles, facilitating the synthesis of more complex derivatives .
Drug Development
The unique structural characteristics of this compound make it a valuable scaffold for drug development:
- Optimization : Structural modifications can enhance drug-like properties such as solubility and selectivity for specific biological targets.
- Potential Targets : Research indicates that derivatives may act on various enzymes and receptors implicated in disease processes .
Quantum Chemical Investigations
Recent quantum chemical studies have provided insights into the electronic properties of this compound:
- Computational Analysis : Density Functional Theory (DFT) calculations have been employed to predict molecular behavior and interactions at the atomic level .
- Molecular Docking Studies : These studies suggest favorable binding interactions with targets involved in cancer progression and microbial resistance.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural Comparisons
Core Heterocycle Variations
- Imidazo[1,2-a]pyrimidine vs. Pyrazine :
Compounds like (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine (–2) replace the pyrazine ring with pyrimidine, altering electronic properties and hydrogen-bonding capacity. The pyrazine core in the target compound may enhance π-stacking interactions compared to pyrimidine derivatives .
Substituent Variations
- Aromatic Ring Substituents :
- Electron-Withdrawing Groups :
- N-(tert-Butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine () features a nitro group (NO₂), which is strongly electron-withdrawing, reducing electron density at the pyrazine core compared to the target’s methylsulfanyl group . Electron-Donating Groups:
- Heterocyclic Substituents:
2-(4-(3,5-Dimethylisoxazol-4-yl)phenyl)-N-isopropylimidazo[1,2-a]pyrazin-3-amine () incorporates an isoxazole ring, introducing additional hydrogen-bonding sites and rigidity compared to the target’s simpler phenyl group .
- Amine Substituents: N-Cyclohexyl () and N-(2,6-dimethylphenyl) () groups modify steric hindrance and lipophilicity.
Physicochemical Properties
Melting Points
Spectroscopic Data
- IR Spectroscopy :
- NMR: Aromatic protons in the target’s 4-(methylsulfanyl)phenyl group are expected downfield (δ 7.3–7.6 ppm) compared to electron-withdrawing substituents (e.g., NO₂: δ 8.0–8.5 ppm) .
Biological Activity
N-(2,3-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Structural Characteristics
The compound features an imidazo[1,2-a]pyrazine core with the following structural attributes:
- Molecular Formula : C21H20N4S
- Molecular Weight : Approximately 445.5 g/mol
- Key Functional Groups :
- Dimethylphenyl group
- Methylsulfanyl group
These substituents play a crucial role in the compound's reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds within the imidazo[1,2-a]pyrazine class exhibit significant biological activities, including:
- Anticancer Properties : Some derivatives have shown promising results in inhibiting cancer cell proliferation.
- Antimicrobial Activity : Compounds have been evaluated for their effectiveness against various pathogens.
- Enzyme Inhibition : The compound's structure suggests potential as an enzyme inhibitor.
Case Studies and Research Findings
-
Anticancer Activity
- A study evaluated the cytotoxic effects of related imidazo[1,2-a]pyrazines on various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant anticancer potential .
- Antimicrobial Efficacy
- Enzyme Inhibition Studies
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methyl-N-(4-morpholine-4-carbonyl)phenyl]imidazo[1,2-a]pyrazin-3-amine | Contains morpholine and carbonyl groups | Antibacterial |
| 8-Amino-imidazo[1,2-a]pyrazines | Various substitutions on the imidazole ring | Anticancer |
| 5-Methylthio-substituted imidazo[1,2-a]pyrazines | Similar methylthio group | Enzyme inhibitors |
This table illustrates the diversity within the imidazo[1,2-a]pyrazine class while highlighting this compound's unique attributes that may confer distinct biological activities.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2,3-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine?
- Methodology : The compound’s synthesis typically involves cyclization reactions between 2-aminoimidazoles and functionalized diketones or aldehydes. For example, imidazo[1,2-a]pyrazine derivatives are synthesized via iodine-catalyzed cyclization under reflux conditions (e.g., using DMF or toluene as solvents at 80–110°C) . Key steps include:
- Precursor preparation (e.g., 2-(4-(methylsulfanyl)phenyl)imidazo[1,2-a]pyrazine).
- Coupling with N-(2,3-dimethylphenyl)amine via Buchwald-Hartwig amination or nucleophilic substitution .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients).
Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
- Methodology :
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions and aromatic proton environments (e.g., δ 8.3–9.3 ppm for imidazo[1,2-a]pyrazine protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z ~428).
- HPLC : Purity assessment (>95%) using C18 columns and UV detection .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodology :
- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing methylsulfanyl with sulfonyl or halogens) to assess impact on target binding .
- Biological Assays : Test against relevant targets (e.g., kinases, COX-2) using enzyme inhibition assays (IC50 determination) and cell-based viability assays (MTT) .
- Computational Modeling : Docking studies (AutoDock, Schrödinger) to predict interactions with binding pockets (e.g., COX-2 active site) .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodology :
- Purity Reassessment : Verify compound purity via HPLC and elemental analysis to rule out impurities as confounding factors .
- Assay Optimization : Standardize conditions (e.g., ATP concentration in kinase assays) and use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to identify rapid degradation as a cause of false negatives .
Q. How can computational methods predict the compound’s potential targets and off-target effects?
- Methodology :
- Pharmacophore Modeling : Use tools like Pharmit to identify shared features with known inhibitors (e.g., kinase hinge-binding motifs) .
- Machine Learning : Train models on ChEMBL data to predict target profiles based on structural fingerprints (e.g., ECFP4) .
- Off-Target Screening : SwissTargetPrediction or SEA databases to assess potential interactions with GPCRs or ion channels .
Q. What approaches address discrepancies in spectral data during structural characterization?
- Methodology :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions (e.g., distinguishing imidazo[1,2-a]pyrazine protons from phenyl groups) .
- X-ray Crystallography : Obtain single-crystal structures to unambiguously confirm regiochemistry and stereochemistry .
- Isotopic Labeling : Use 15N-labeled precursors to simplify NMR interpretation of nitrogen-containing heterocycles .
Q. How can analogs of this compound be designed to improve solubility and metabolic stability?
- Methodology :
- Solubility Enhancement : Introduce polar groups (e.g., morpholine, PEG chains) or formulate as salts (e.g., hydrochloride) .
- Metabolic Stability : Replace labile methylsulfanyl with sulfone or fluorinated groups to reduce CYP450-mediated oxidation .
- Prodrug Design : Mask amines with acetyl or phosphate groups for improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
